4-Bromo-4'-(Trimethylsilyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl is an organic compound characterized by a biphenyl core structure with a bromine atom and a trimethylsilyl group attached to the 4 and 4' positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl typically involves the following steps:
Bromination: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the 4 position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Trimethylsilylation: The brominated biphenyl is then treated with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) to introduce the trimethylsilyl group at the 4' position.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and bases can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Biphenyl derivatives without the bromine atom.
Substitution: Hydroxylated or aminated biphenyl derivatives.
Scientific Research Applications
4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes.
Industry: The compound is used in the production of advanced materials and electronic devices.
Mechanism of Action
The mechanism by which 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and trimethylsilyl group can influence the compound's reactivity and binding affinity to biological targets, leading to various biological effects.
Comparison with Similar Compounds
4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl is unique compared to other similar compounds due to its specific structural features. Some similar compounds include:
4-Bromo-4'-(methyl)-1,1'-Biphenyl: Similar structure but with a methyl group instead of trimethylsilyl.
4-Bromo-4'-(phenyl)-1,1'-Biphenyl: Contains a phenyl group at the 4' position.
4-Bromo-4'-(ethyl)-1,1'-Biphenyl: Contains an ethyl group at the 4' position.
Properties
Molecular Formula |
C15H17BrSi |
---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
[4-(4-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-10-6-13(7-11-15)12-4-8-14(16)9-5-12/h4-11H,1-3H3 |
InChI Key |
OKDMLHQNALAUGX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.